Molecular Complexity and Functional Group Expansion Relative to the Core Scaffold 1-(5-Fluoropyrimidin-2-yl)piperazin-2-one
The target compound (MW 322.34) incorporates a 4-methylpiperazine-1-carbonyl substituent at the piperazinone N4 position, adding a hydrogen-bond-accepting urea carbonyl and a tertiary amine. By contrast, the core scaffold 1-(5-fluoropyrimidin-2-yl)piperazin-2-one (CAS 2244721-33-1) bears only a hydrogen at this position with MW 196.18 . This represents a 64% increase in molecular weight and the addition of two hydrogen-bond acceptors and one donor, features that SAR studies in piperazinone-containing kinase inhibitors have correlated with enhanced target binding affinity and selectivity [1].
| Evidence Dimension | Molecular weight and functional group complexity |
|---|---|
| Target Compound Data | MW 322.34 g/mol; 4-methylpiperazine-1-carbonyl substituent; 6 H-bond acceptors, 0 H-bond donors |
| Comparator Or Baseline | 1-(5-Fluoropyrimidin-2-yl)piperazin-2-one (CAS 2244721-33-1): MW 196.18 g/mol; no N4-carbonyl substituent; 4 H-bond acceptors, 0 H-bond donors |
| Quantified Difference | ΔMW = +126.16 g/mol (+64%); 2 additional H-bond acceptors; added tertiary amine basic center |
| Conditions | Calculated from molecular formulae; H-bond counts per standard Lipinski definitions |
Why This Matters
The added 4-methylpiperazine-1-carbonyl group introduces pharmacophoric features (urea carbonyl, basic amine) that are critical for kinase hinge-region and solvent-channel interactions, making this compound a more advanced intermediate for kinase-focused library synthesis than the unsubstituted scaffold.
- [1] Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Eur. J. Med. Chem. 2020, 203, 112618. View Source
